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Compound of Interest

Compound Name: Pbdb-T

Cat. No.: B11937404

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers and scientists working with PBDB-T based organic solar cell
devices, focusing on thermal stability and lifetime testing.

Frequently Asked Questions (FAQS)

Q1: What are the standard protocols for assessing the thermal stability of PBDB-T devices?

Al: The most widely recognized protocols are the International Summit on Organic
Photovoltaic Stability (ISOS) guidelines. Specifically, the ISOS-T protocols for thermal cycling
and 1SOS-D protocols for dark storage at elevated temperatures are relevant.[1][2][3] These
protocols provide a framework for testing conditions to ensure comparability of data across
different laboratories.[3][4]

Q2: What is a typical temperature used for accelerated thermal stability testing of PBDB-T
devices?

A2: A common temperature for accelerated thermal aging tests on PBDB-T based devices is
85°C. Some studies also use a constant thermal stress of 80°C. These elevated temperatures
are used to accelerate degradation mechanisms and predict long-term stability.

Q3: What does the T80 lifetime represent?
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A3: The T80 lifetime is the time it takes for a solar cell's power conversion efficiency (PCE) to
decrease to 80% of its initial value under specific stress conditions (e.g., constant illumination
or elevated temperature). It is a common metric used to evaluate and compare the stability of
photovoltaic devices.

Q4: What are the primary degradation mechanisms for PBDB-T based solar cells under
thermal stress?

A4: The primary degradation mechanisms are often related to morphological changes in the
bulk heterojunction (BHJ) active layer. This can include phase separation of the donor and
acceptor materials and crystallization of the non-fullerene acceptor. These changes can lead to
inefficient charge generation and transport, causing a decrease in device performance.

Q5: How does the choice of acceptor material affect the thermal stability of PBDB-T devices?

A5: The choice of the non-fullerene acceptor (NFA) blended with PBDB-T significantly impacts
the thermal stability. For instance, PBDB-T:ITIC systems have shown more pronounced
degradation under constant thermal stress at 80°C compared to other systems. Conversely,
devices based on PBDB-T:BTP-M have demonstrated good thermal stability.

Troubleshooting Guide
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Issue

Possible Cause(s)

Suggested Solution(s)

Rapid PCE decay during

thermal testing

1. Morphological Instability:
The active layer morphology is
not thermally stable, leading to
phase separation. 2. Interfacial
Degradation: Degradation at
the interfaces between the
active layer and the transport
layers. 3. Electrode Instability:
The metal electrode (e.g., Ag,
Al) may be reacting with the
underlying layers at elevated

temperatures.

1. Optimize Active Layer
Morphology: Re-evaluate the
donor:acceptor ratio, solvent
additives, and annealing
conditions to create a more
robust morphology. 2.
Interfacial Engineering:
Introduce more stable
interfacial layers or surface
treatments to improve
adhesion and prevent
degradation. 3. Electrode
Selection: Consider using
more stable electrode
materials or inserting a

protective buffer layer.

Significant decrease in Fill
Factor (FF)

1. Increased Series
Resistance: Degradation of the
interfaces or the bulk active
layer can increase series
resistance. 2. Decreased
Shunt Resistance: Formation
of shunting pathways due to
electrode migration or pinholes

in the active layer.

1. Analyze J-V Curves:
Examine the J-V curve shape
to distinguish between series
and shunt resistance issues. 2.
Morphological
Characterization: Use
techniques like Atomic Force
Microscopy (AFM) to
investigate morphological
changes and the formation of

pinholes.

Drop in Short-Circuit Current
(Jsc)

1. Active Layer Degradation:
The polymer or acceptor
molecule may be chemically
degrading, leading to reduced
light absorption. 2.
Morphological Changes:
Large-scale phase separation

can reduce the donor-acceptor

1. UV-Vis Spectroscopy:
Measure the absorption
spectrum of the active layer
before and after thermal stress
to check for chemical
degradation. 2. Microscopy
Techniques: Employ
techniques like Transmission
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interfacial area, leading to less

efficient exciton dissociation.

Electron Microscopy (TEM) or
AFM to visualize the active

layer morphology.

Decrease in Open-Circuit

Voltage (Voc)

1. Interface Energetics
Change: Degradation at the
interfaces can alter the energy
level alignment. 2. Increased
Recombination: Formation of
trap states within the active
layer can lead to increased

charge recombination.

1. Characterize Energy Levels:
Use techniques like ultraviolet
photoelectron spectroscopy
(UPS) to probe the energy
levels at the interfaces. 2.
Investigate Trap States:
Employ technigues such as
transient photovoltage (TPV)
or charge extraction by linearly
increasing voltage (CELIV) to

study recombination dynamics.

Inconsistent stability results

1. Lack of Encapsulation:
Exposure to ambient air
(oxygen and moisture) during
testing can introduce additional
degradation pathways. 2.
Inconsistent Thermal Contact:
Poor thermal contact between
the device and the heating
element can lead to inaccurate

temperature control.

1. Proper Encapsulation:
Ensure devices are properly
encapsulated to isolate them
from the ambient environment
during testing. 2. Standardized
Testing Setup: Use a
calibrated hotplate or oven and
ensure good thermal contact

with the device substrate.

Quantitative Data Summary

Device .
. Stress . PCE after Duration
Architectur . Initial PCE Reference
Condition Stress (hours)
e
PBDB-T:BTP-
M (without 1- 85°C in N2 - 89% of initial 900
CN additive)
PM6:Y6 (for o
] 150°C - 80% of initial 20
comparison)
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Experimental Protocols

Protocol 1: Isothermal Aging Test (Based on ISOS-D
principles)

o |nitial Characterization:

o Measure the initial current density-voltage (J-V) characteristics of the encapsulated
PBDB-T device under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm?2).

o Record the initial power conversion efficiency (PCE), short-circuit current density (Jsc),
open-circuit voltage (Voc), and fill factor (FF).

o Measure the initial absorption spectrum of a reference active layer film.
e Thermal Stress:

o Place the encapsulated device in a nitrogen-filled glovebox or a vacuum oven on a
calibrated hotplate set to the desired temperature (e.g., 85°C).

o Ensure good thermal contact between the device and the hotplate.
o Maintain the device in the dark at the set temperature for a predetermined duration.
» Periodic Characterization:

o Atregular intervals (e.g., every 24, 48, 96 hours), remove the device from the heating
source and allow it to cool to room temperature.

o Measure the J-V characteristics under the same solar simulator conditions as the initial
measurement.

o Record the PCE, Jsc, Voc, and FF at each interval.
e Data Analysis:

o Plot the normalized PCE, Jsc, Voc, and FF as a function of aging time.
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o Determine the T80 lifetime from the PCE degradation curve.

o After the final measurement, the absorption spectrum of the active layer can be re-

measured to assess chemical degradation.
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Caption: Experimental workflow for thermal stability testing of PBDB-T devices.
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Caption: Troubleshooting flowchart for PBDB-T device degradation during thermal testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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